H-Pro-AMC.HBr

概要

説明

L-Proline-7-amido-4-methylcoumarin hydrobromide is a fluorogenic substrate used in various biochemical assays. It is known for its ability to measure enzyme activities, particularly esterase and phosphatase enzymes. The compound has the empirical formula C15H16N2O3·HBr and a molecular weight of 353.21 g/mol .

科学的研究の応用

L-Proline-7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a fluorogenic substrate in various chemical assays to measure enzyme activities.

Biology: Employed in biological studies to investigate enzyme kinetics and substrate specificity.

Medicine: Utilized in medical research to study enzyme-related diseases and develop diagnostic tools.

Industry: Applied in industrial processes to monitor enzyme activities in various products .

作用機序

Target of Action

H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for Dipeptidyl Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism and immune regulation .

Mode of Action

The compound interacts with its target, DPP IV, by serving as a substrate. DPP IV cleaves the compound, which results in a change in the compound’s fluorescence properties . This change in fluorescence can be measured, allowing the activity of DPP IV to be monitored .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DPP IV pathway. DPP IV is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By serving as a substrate for DPP IV, this compound can influence this pathway and the downstream effects related to glucose metabolism .

Pharmacokinetics

The pharmacokinetics of H-Pro-AMCAs a substrate for dpp iv, it is likely that the compound is metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The cleavage of this compound by DPP IV results in a change in the compound’s fluorescence properties . This allows the activity of DPP IV to be monitored, providing a means to study the role of DPP IV in various biological processes, including glucose metabolism and immune regulation .

Action Environment

The action of this compound is likely influenced by various environmental factors. For example, the activity of DPP IV, the enzyme that metabolizes the compound, can be affected by factors such as pH and temperature . Additionally, the stability of the compound may be influenced by storage conditions

生化学分析

Biochemical Properties

L-Proline-7-amido-4-methylcoumarin hydrobromide is known to interact with a specific enzyme called Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a type of protease enzyme that cleaves dipeptides from the N-terminus of a protein . The interaction between L-Proline-7-amido-4-methylcoumarin hydrobromide and DPP-IV is of a biochemical nature, where the compound serves as a substrate for the enzyme .

Cellular Effects

The effects of L-Proline-7-amido-4-methylcoumarin hydrobromide on cells are primarily related to its role as a substrate for DPP-IV . By serving as a substrate, L-Proline-7-amido-4-methylcoumarin hydrobromide can influence the activity of DPP-IV and thereby affect various cellular processes

Molecular Mechanism

The molecular mechanism of action of L-Proline-7-amido-4-methylcoumarin hydrobromide involves its interaction with DPP-IV . As a substrate for DPP-IV, L-Proline-7-amido-4-methylcoumarin hydrobromide can be cleaved by the enzyme, which may lead to changes in enzyme activity and potentially influence gene expression .

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline-7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-proline with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for L-Proline-7-amido-4-methylcoumarin hydrobromide are similar to laboratory synthesis but on a larger scale. These methods involve optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

L-Proline-7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .

類似化合物との比較

Similar Compounds

Glycyl-L-Proline-7-amido-4-methylcoumarin hydrobromide: Another fluorogenic substrate used for similar applications.

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Aspartic acid β-(7-amido-4-methylcoumarin): Utilized in assays for different enzyme activities .

Uniqueness

L-Proline-7-amido-4-methylcoumarin hydrobromide is unique due to its specific interaction with esterase and phosphatase enzymes, making it highly valuable in biochemical assays. Its high sensitivity and specificity for these enzymes set it apart from other similar compounds .

生物活性

H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a fluorogenic substrate primarily utilized in biochemical assays to study enzyme activities, particularly those involving Dipeptidyl Peptidase IV (DPP-IV). This compound has garnered attention due to its significant role in glucose metabolism and its potential therapeutic applications in managing type 2 diabetes mellitus.

- Molecular Formula : C15H16N2O3·HBr

- Molar Mass : 353.21 g/mol

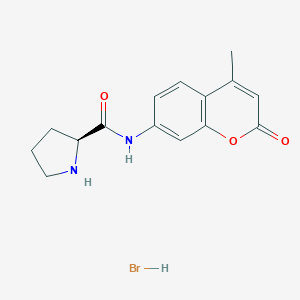

- Structure : The compound features a proline moiety linked to a 7-amido-4-methylcoumarin, which serves as the fluorogenic reporter group.

This compound acts as a substrate for DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin hormones, which are vital for regulating blood glucose levels. Upon enzymatic cleavage by DPP-IV, this compound releases the fluorescent product 7-amino-4-methylcoumarin, allowing for the quantification of enzyme activity through fluorescence measurements. This mechanism is illustrated below:

Enzyme Kinetics

This compound is particularly valuable in studying enzyme kinetics and substrate specificity. Research indicates that modifications in the peptide structure can significantly influence the kinetics of DPP-IV. For instance, varying the amino acid composition or configuration can alter the rate of cleavage and subsequent fluorescence output.

Case Studies

-

DPP-IV Inhibition and Diabetes Management :

- A study demonstrated that dietary peptides derived from food proteins could inhibit DPP-IV activity, suggesting potential applications for this compound in evaluating these inhibitory effects in vitro. This opens avenues for dietary interventions aimed at diabetes management.

-

Fluorogenic Assays :

- In various experimental setups, this compound has been employed to monitor DPP-IV activity under different conditions (e.g., varying pH and temperature), providing insights into optimal assay conditions for enzyme activity measurement.

Comparative Analysis with Similar Compounds

The following table summarizes this compound's unique properties compared to structurally similar compounds:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Gly-Pro-Amido-4-Methylcoumarin | Yes | Dipeptidyl peptidase IV substrate |

| Glycyl-L-Valine 7-amido-4-methylcoumarin | Yes | Fluorogenic substrate for enzyme assays |

| L-Alanyl-L-proline | Moderate | Peptide synthesis and enzyme assays |

This compound is distinguished by its specific fluorogenic properties and direct application in monitoring DPP-IV activity, making it a vital tool in diabetes research and therapeutic development.

Pharmacokinetics and Environmental Factors

The pharmacokinetics of this compound suggest that it is metabolized by DPP-IV, with its activity influenced by environmental factors such as pH and temperature. Understanding these factors is crucial for optimizing experimental conditions and ensuring reproducibility in biochemical assays.

特性

IUPAC Name |

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGBLTXSIXDLZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。